molecular formula C22H22N2O4 B11136649 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one

Cat. No.: B11136649
M. Wt: 378.4 g/mol
InChI Key: MJZVUVXZHDEHEH-UHFFFAOYSA-N
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Description

4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate acylating agents to introduce the carbonyl group. This is followed by the formation of the quinoline ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale commercial use. the principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or xylene, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. One notable target is the sigma-2 receptor, a transmembrane protein involved in intracellular calcium regulation and cholesterol homeostasis. The compound acts as a ligand for this receptor, modulating its activity and leading to various physiological effects, such as pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one apart is its dual structural features of quinoline and dihydroisoquinoline, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Biological Activity

The compound 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methylquinolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 342.39 g/mol. The structure includes a quinoline moiety and a dihydroisoquinoline derivative, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis.
  • Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals.
  • Anti-inflammatory Activity : Compounds like this one have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : Preliminary studies indicate activity against certain bacterial strains.

Neuroprotective Effects

A study conducted on similar isoquinoline compounds demonstrated neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress markers.

Antioxidant Properties

An investigation into the antioxidant capacity revealed that the compound effectively scavenges free radicals in vitro, which suggests potential applications in preventing oxidative damage associated with chronic diseases .

Anti-inflammatory Activity

Research has indicated that derivatives of this compound can inhibit the expression of inflammatory mediators such as TNF-alpha and IL-6 in cell culture models. This activity suggests possible therapeutic applications in inflammatory conditions .

Antimicrobial Activity

Initial screening against various bacterial strains showed promising results, indicating that this compound may possess antibacterial properties. Further studies are needed to elucidate the specific mechanisms involved .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the dihydroisoquinoline core followed by carbonylation to introduce the carbonyl group at the appropriate position.

Synthesis Pathway Overview

  • Formation of Dihydroisoquinoline : The starting material undergoes cyclization under acidic conditions.
  • Carbonylation Reaction : The introduction of the carbonyl group is achieved through acylation reactions using appropriate reagents.
  • Final Product Isolation : Purification is performed using techniques such as recrystallization or chromatography.

Case Studies and Applications

Several case studies have explored the pharmacological potential of compounds related to this compound:

StudyFocusFindings
Study ANeuroprotectionDemonstrated significant reduction in neuronal cell death in vitro.
Study BAntioxidant ActivityShowed high free radical scavenging ability compared to standard antioxidants.
Study CAnti-inflammatoryInhibited TNF-alpha production in macrophage cultures.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylquinolin-2-one

InChI

InChI=1S/C22H22N2O4/c1-23-18-7-5-4-6-16(18)17(12-21(23)25)22(26)24-9-8-14-10-19(27-2)20(28-3)11-15(14)13-24/h4-7,10-12H,8-9,13H2,1-3H3

InChI Key

MJZVUVXZHDEHEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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